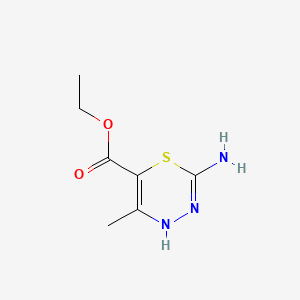
ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
准备方法
The synthesis of ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of thiosemicarbazide derivatives with ethyl acetoacetate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol, and the product is purified by recrystallization .
化学反应分析
Ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated that derivatives of this compound may have anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors
作用机制
The mechanism of action of ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways .
相似化合物的比较
Ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate can be compared with other similar compounds, such as:
2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate: This compound lacks the ethyl ester group, which may affect its solubility and reactivity.
2-amino-5-methyl-4H-1,3,4-thiadiazole: This compound has a similar ring structure but lacks the carboxylate group, which may influence its biological activity.
2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxamide: This compound has an amide group instead of an ester group, which may alter its chemical properties and reactivity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
属性
分子式 |
C7H11N3O2S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC 名称 |
ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-10-7(8)13-5/h9H,3H2,1-2H3,(H2,8,10) |
InChI 键 |
AXTGIMKUNBHZEP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NN=C(S1)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


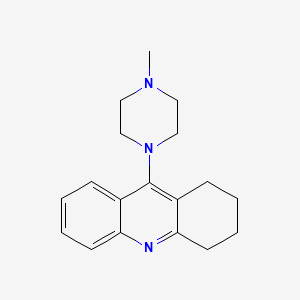
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)
![(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide](/img/structure/B13808038.png)
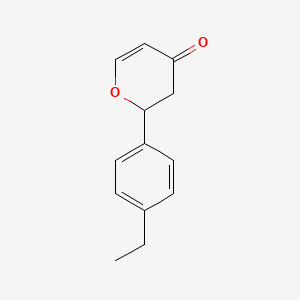

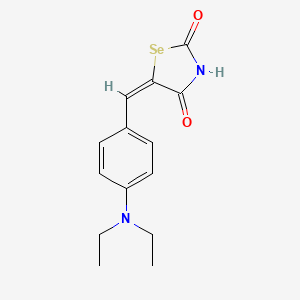

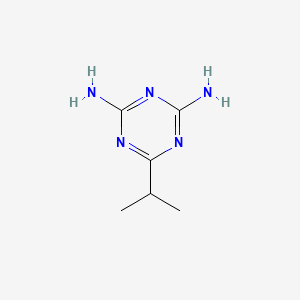
![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-6-(propylamino)-pyrimidin-5-YL]-](/img/structure/B13808090.png)
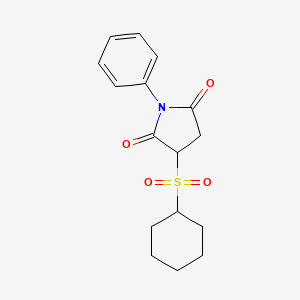
![4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]](/img/structure/B13808113.png)
![3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13808119.png)
